4-Ethoxy-2-phenyl-1H-imidazole-5-carbaldehyde
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Overview
Description
4-Ethoxy-2-phenyl-1H-imidazole-5-carbaldehyde is a heterocyclic compound featuring an imidazole ring substituted with an ethoxy group at the 4-position, a phenyl group at the 2-position, and an aldehyde group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethoxy-2-phenyl-1H-imidazole-5-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-ethoxybenzaldehyde with phenylhydrazine to form the corresponding hydrazone, which is then cyclized using an acid catalyst to yield the imidazole ring. The reaction conditions often include refluxing in a suitable solvent such as ethanol or methanol, with the addition of a dehydrating agent to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Ethoxy-2-phenyl-1H-imidazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: 4-Ethoxy-2-phenyl-1H-imidazole-5-carboxylic acid.
Reduction: 4-Ethoxy-2-phenyl-1H-imidazole-5-methanol.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
4-Ethoxy-2-phenyl-1H-imidazole-5-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules with potential therapeutic properties, including antimicrobial and anticancer agents.
Material Science: The compound can be used in the development of functional materials, such as organic semiconductors and dyes for solar cells.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of 4-Ethoxy-2-phenyl-1H-imidazole-5-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their catalytic activity. Additionally, the phenyl and ethoxy groups can enhance the compound’s binding affinity to hydrophobic pockets in proteins, modulating their function .
Comparison with Similar Compounds
2-Phenyl-1H-imidazole-4-carbaldehyde: Lacks the ethoxy group, which may affect its solubility and reactivity.
4-Methoxy-2-phenyl-1H-imidazole-5-carbaldehyde: Contains a methoxy group instead of an ethoxy group, potentially altering its electronic properties and reactivity.
4-Ethoxy-2-methyl-1H-imidazole-5-carbaldehyde: Substitutes the phenyl group with a methyl group, impacting its steric and electronic characteristics.
Uniqueness: 4-Ethoxy-2-phenyl-1H-imidazole-5-carbaldehyde is unique due to the presence of both the ethoxy and phenyl groups, which confer specific electronic and steric properties that can influence its reactivity and interactions with biological targets. These features make it a valuable compound for diverse applications in research and industry .
Properties
IUPAC Name |
4-ethoxy-2-phenyl-1H-imidazole-5-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-2-16-12-10(8-15)13-11(14-12)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKXMWCWPVURZFB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(NC(=N1)C2=CC=CC=C2)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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